2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(20)19-15-4-2-14(3-5-15)12-17(21)18-8-11-23-16-6-9-22-10-7-16/h2-5,16H,6-12H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUXZKHSWOYBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Thioether Formation: The next step involves the reaction of tetrahydro-2H-pyran-4-thiol with an appropriate alkylating agent to form the tetrahydro-2H-pyran-4-ylthioethyl intermediate.
Amide Bond Formation: Finally, the acetamidophenyl intermediate is reacted with the tetrahydro-2H-pyran-4-ylthioethyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and thioethers.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its dual acetamide groups and the oxane-sulfanyl-ethyl linker. Below is a comparison with structurally related N-arylacetamides (Table 1):
Table 1: Structural Comparison of Selected N-Arylacetamide Derivatives
Physicochemical Properties
Solubility and Stability
Table 2: Comparative Physicochemical Data
Enzyme Inhibition and Receptor Binding
- Target Compound: No direct activity data provided, but molecular docking studies on similar N-arylacetamides (e.g., ) suggest that bulky substituents (e.g., oxane) may enhance MT1/MT2 receptor binding by filling hydrophobic pockets .
- 3a, 3b, 3c : Demonstrated α-glucosidase inhibition (IC50 = 69–87 µM) and in vivo antihyperglycemic effects (19.8–25.1% blood glucose reduction). Methoxy groups improve activity compared to nitro or phenoxy substituents.
- N-{2-[(3-Hydroxyphenyl)amino]ethyl}acetamide (15) : Lower metabolic stability due to hydroxyl groups but higher aqueous solubility.
Biological Activity
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry. Its structure includes functional groups such as an acetamido group, a phenyl ring, and a sulfanyl substituent, which may confer unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its complex structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₂S |
| Functional Groups | Acetamido group, phenyl ring, thioether (sulfanyl) group |
| Unique Features | Potential inhibitors of protein interactions |
Preliminary studies suggest that this compound may act as an inhibitor of specific protein interactions. Notably, it has been investigated for its potential to inhibit the interaction between menin and MLL (Mixed-Lineage Leukemia), which is crucial in certain leukemia types. Inhibitors of this interaction are of significant interest in cancer research due to their therapeutic implications .
Inhibition of Protein Interactions
Research indicates that this compound may inhibit the menin-MLL interaction effectively. This inhibition could lead to the suppression of leukemogenesis in specific leukemia subtypes. The mechanism involves disrupting the binding affinity between menin and the MLL fusion proteins, which are implicated in oncogenic transcriptional regulation .
Anticancer Potential
The compound's unique combination of functional groups positions it as a potential candidate for anticancer drug development. The inhibition of critical protein interactions involved in cancer progression suggests that further exploration could yield significant findings relevant to cancer therapeutics.
Study 1: Menin-MLL Interaction Inhibition
A study conducted on various synthetic analogs of compounds similar to this compound demonstrated promising results in inhibiting the menin-MLL interaction. The study utilized biochemical assays to measure binding affinities and cellular assays to evaluate the impact on cell proliferation in leukemia cell lines .
Study 2: Pharmacokinetic Profile
Research into the pharmacokinetics of this compound is limited; however, initial assessments suggest favorable absorption and distribution profiles in vivo. Further studies are necessary to elucidate its metabolic pathways and elimination routes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with related compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-acetamidophenyl)acetic acid | Similar acetamido group | Lacks sulfanyl substitution |
| N-[2-(4-nitrophenyl)ethyl]acetamide | Contains ethyl chain | Different substituent on phenyl |
| 2-(3-Chloro-4-Hydroxyphenyl)-N-[2-(4-sulfanylethyl)]acetamide | Contains chloro and hydroxy groups | Different halogenation pattern |
The distinct oxan-4-ylsulfanyl moiety in this compound may provide unique pharmacological properties not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
